2-Tert-butyl-1,3-dithiane
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Overview
Description
2-Tert-butyl-1,3-dithiane is an organic compound belonging to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a tert-butyl group attached to the second carbon atom. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1,3-dithiane typically involves the reaction of tert-butylthiol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then undergoes cyclization to form the dithiane ring. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most common reactions is the oxidation of the dithiane ring to form dithiane oxides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nucleophilic substitution with organolithium reagents.
Major Products Formed:
Oxidation: Dithiane oxides.
Reduction: Dithiane derivatives with reduced sulfur atoms.
Substitution: Halogenated dithianes, organolithium-substituted dithianes.
Scientific Research Applications
2-Tert-butyl-1,3-dithiane has found applications in various fields of scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability and ease of removal.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-dithiane involves its ability to undergo various chemical transformations due to the presence of the sulfur atoms in the dithiane ring. These sulfur atoms can participate in nucleophilic and electrophilic reactions, making the compound highly reactive. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
1,3-Dithiane: A parent compound with similar reactivity but lacking the tert-butyl group.
1,3-Dioxane: An oxygen analog of 1,3-dithiane with different chemical properties.
2-Methyl-1,3-dithiane: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness: 2-Tert-butyl-1,3-dithiane is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.
Properties
CAS No. |
6007-21-2 |
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Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-tert-butyl-1,3-dithiane |
InChI |
InChI=1S/C8H16S2/c1-8(2,3)7-9-5-4-6-10-7/h7H,4-6H2,1-3H3 |
InChI Key |
HDAJEWAEOHZUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1SCCCS1 |
Origin of Product |
United States |
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